An In-Depth Technical Guide to 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione: Molecular Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione: Molecular Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related dihydropyrimidine-2-thione analogues to present a detailed profile of its anticipated molecular structure, physicochemical properties, and potential synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Dihydropyrimidine-2-thione Scaffold
Dihydropyrimidin-2(1H)-ones and their thione counterparts (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in the scientific community. First reported by Pietro Biginelli in 1893, the synthesis of these molecules has evolved, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][2] These activities include but are not limited to antiviral, antitumor, antibacterial, and antifungal properties.[1] The thione derivatives, in particular, have shown enhanced biological activities in some cases compared to their oxygen analogues.[3]
The subject of this guide, 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, is a specific derivative of this important class of molecules. Its structure, featuring multiple amino groups, suggests a high potential for forming hydrogen bonds, which is a critical aspect of drug-receptor interactions.
Molecular Structure and Properties
Based on available data for the molecular formula C4H7N5S, the molecular weight of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is 157.2 g/mol .
Predicted Molecular Structure and Tautomerism
The putative structure of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a six-membered dihydropyrimidine ring with a thione group at the C2 position and amino groups at the C4 and C6 positions. An additional amino group is proposed at the N1 position. The dihydropyrimidine ring is expected to be non-planar.[3]
A crucial aspect of the molecular structure of this compound is the high likelihood of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can significantly influence the molecule's physicochemical properties and biological activity. For 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, two primary forms of tautomerism are anticipated: thione-thiol and amino-imino tautomerism.
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Thione-Thiol Tautomerism: This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur atom, resulting in the formation of a thiol group and an aromatic pyrimidine ring. Generally, in similar systems, the thione form is favored in the solid state and in polar solvents.[4][5]
-
Amino-Imino Tautomerism: The amino groups can exist in equilibrium with their imino tautomers, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen.
The potential tautomeric forms are illustrated in the diagram below. The relative stability of these tautomers will depend on factors such as the solvent, temperature, and pH.
Caption: Potential tautomeric equilibria for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >200 °C. | Dihydropyrimidine-2-thiones are generally crystalline solids with high melting points.[6] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and nonpolar solvents. | The presence of multiple amino groups and the thione moiety suggests polarity. |
| pKa | The molecule is expected to have both acidic and basic centers. The thione proton (N-H) would be weakly acidic, while the amino groups and ring nitrogens would be basic. | The exact pKa values would depend on the predominant tautomeric form. |
| LogP | Predicted to have a low LogP value, indicating hydrophilicity. | The multiple amino groups contribute to its polar nature. |
Synthesis and Characterization
The synthesis of dihydropyrimidine-2-thiones is most commonly achieved through the Biginelli reaction, a one-pot three-component condensation.[1][2] For 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, a plausible synthetic route would involve the condensation of a suitable 1,3-dicarbonyl equivalent, an aldehyde, and thiourea. However, the triamino substitution pattern suggests a modified approach might be necessary. A potential synthetic strategy could involve the cyclization of a precursor containing the necessary functional groups.
Proposed Synthetic Protocol
A hypothetical, yet mechanistically sound, protocol for the synthesis is outlined below. This protocol is based on general methods for the synthesis of substituted dihydropyrimidines.
Reaction: Condensation of malononitrile dimer (a source for the 4,6-diamino-pyrimidine backbone) with thiourea.
Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile dimer (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: To this solution, add a catalytic amount of a base, such as sodium ethoxide or piperidine, to facilitate the condensation reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.
Caption: Proposed workflow for the synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using various spectroscopic techniques. Based on data from similar compounds, the following spectral characteristics are expected:
| Spectroscopic Technique | Expected Features |
| ¹H NMR (in DMSO-d₆) | - Signals for the amino protons (NH₂) and the N-H protons of the pyrimidine ring, likely appearing as broad singlets. The chemical shifts would be highly dependent on the tautomeric form present. - A signal for the C5-H proton of the dihydropyrimidine ring, likely a singlet.[4][6] |
| ¹³C NMR (in DMSO-d₆) | - A signal for the C=S carbon in the thione tautomer, typically found in the range of 170-180 ppm. - Signals for the carbon atoms of the pyrimidine ring. The chemical shifts of C4 and C6 would be influenced by the attached amino groups.[6] |
| IR (KBr pellet) | - N-H stretching vibrations from the amino and N-H groups in the range of 3100-3400 cm⁻¹. - A characteristic C=S stretching vibration, often observed around 1100-1200 cm⁻¹. - C=N and C=C stretching vibrations from the pyrimidine ring.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 157.2 g/mol . |
Potential Applications and Biological Activity
The dihydropyrimidine-2-thione scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[6] While the specific biological activities of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione have not been reported, the known activities of related compounds suggest several promising avenues for investigation:
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Antimicrobial Activity: Many dihydropyrimidine derivatives exhibit significant antibacterial and antifungal properties.[1] The thione moiety, in particular, has been associated with enhanced antimicrobial effects.[3]
-
Anticancer Activity: Certain dihydropyrimidinones, such as Monastrol, are known to have anticancer properties by inhibiting specific cellular targets like the mitotic kinesin Eg5.[6] The thione analogues are also being explored for their cytotoxic effects against various cancer cell lines.[7]
-
Antiviral Activity: Some dihydropyrimidine derivatives have shown potential as antiviral agents, including against HIV.[1]
-
Calcium Channel Blockers: The dihydropyrimidine scaffold is structurally similar to dihydropyridine calcium channel blockers, and some derivatives have been found to exhibit this activity.[1]
The presence of three amino groups in 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione could enhance its ability to interact with biological targets through hydrogen bonding, potentially leading to potent and selective biological activity.
Conclusion and Future Directions
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a molecule with significant potential in the field of medicinal chemistry, owing to its place within the versatile class of dihydropyrimidine-2-thiones. While specific experimental data on this compound is currently scarce, this guide has provided a comprehensive overview of its likely molecular structure, properties, and a plausible synthetic strategy based on established chemical principles and data from closely related analogues.
Future research should focus on the successful synthesis and purification of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, followed by its thorough characterization using modern analytical techniques. Elucidation of its crystal structure would provide invaluable insights into its three-dimensional conformation and intermolecular interactions. Furthermore, screening for a wide range of biological activities is warranted to uncover the therapeutic potential of this promising compound.
References
- dos Santos, T., de C. F. de A. Lima, M., & de F. P. M. de A. Machado, M. (2011).
- Mostafa, S. I., Papatriantafyllopoulou, C., Perlepes, S. P., & Hadjiliadis, N. N. (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. PMC.
- V. Lakshmi Harika, Konda Ravi Kumar, & Afzal Basha Shaik. (2014). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)
- Shaikh, A. A., & Shaikh, A. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
- Wu, Z., & Li, Z. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. PMC.
- Al-Mulla, A. (2017). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)
- El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PubMed.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. B. A. (2023).
- Abachi, F. T., Mohammed, M. J., & Ahmed, A. K. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
- Kumar, D., & Singh, R. (2011). Synthesis of pyrimidine-2-thiones.
- Ali, T. E. S. (2014). Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds.
- Gangjee, A., & Zhao, Y. (2009).
- El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
- Politzer, P., & Murray, J. S. (1988). Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. R Discovery.
- Jezierska-Mazzarello, E., & Panek, J. J. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
- Tsuchida, E., & Morita, H. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed.
- Mostafa, S. I., Papatriantafyllopoulou, C., Perlepes, S. P., & Hadjiliadis, N. N. (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties.
- ChemScene. (n.d.). 4,6-Diaminopyrimidine-2(1H)-thione. ChemScene.
- Al-Otaibi, J. S., & Al-Zahrani, N. A. (2017). Single crystal X-ray structure of compound 13.
- Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinethione, 4,6-diamino- (CAS 1004-39-3). Cheméo.
- Sigma-Aldrich. (n.d.). 4-amino-1,2-dihydropyrimidine-2-thione. Sigma-Aldrich.
- Gangjee, A. (2009). Design, Synthesis, and X-Ray Crystal Structures of. Amanote Research.
- Savelyeva, Y. V., & Savelyev, V. P. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- Ahmad, S., & Khan, M. S. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PMC.
- BenchChem. (n.d.). Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide. BenchChem.
- Abachi, F. T., Mohammed, M. J., & Ahmed, A. K. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
- Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.
- dos Santos, T., & de A. Lima, M. C. F. d. (2011).
- Goti, A., & Cardona, F. (2020).
- Chemical Block. (2016). 4-Amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-2-thione - Optional[1H NMR] - Spectrum.
- WuXi Biology. (n.d.). How about Tautomers?.
- Katritzky, A. R., & Ghiviriga, I. (2009). Tautomers of 2-pyrimidinamine and of isocytosine.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
